N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
This benzamide derivative features a 1,1,3-trioxo-thiazolidinone core substituted with a methyl group at position 4 and an aromatic N-(2-ethyl-6-methylphenyl) group.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-15-8-5-7-13(2)18(15)21-19(23)16-9-6-10-17(11-16)22-20(24)14(3)12-27(22,25)26/h5-11,14H,4,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKANGXNNCUUEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethyl-6-methylaniline with 3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid under acidic or basic conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization, chromatography, or distillation may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazolidinone Modifications
The trioxo-thiazolidinone (1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) group distinguishes this compound from common dioxo-thiazolidinone derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ).
Table 1: Thiazolidinone Core Variations
Aromatic Substituent Effects
The N-(2-ethyl-6-methylphenyl) group contrasts with substituents in analogs such as N-phenyl () or halogenated aryl groups (e.g., 4-chlorophenyl in compound 4g ).
Table 2: Aromatic Substituent Comparison
*LogP values estimated using fragment-based methods.
Pharmacological and Catalytic Potential
- Metal coordination: The trioxo-thiazolidinone’s N,O-bidentate directing group (cf. ’s N,O-directing benzamide ) could facilitate transition metal-catalyzed C–H activation.
- Druglikeness: The ethyl-methylphenyl group’s moderate logP (~3.5) aligns with Lipinski’s criteria, contrasting with polar dioxo-thiazolidinones (logP ~2.5) .
Biological Activity
N-(2-ethyl-6-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that belongs to the class of thiazolidinone derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O5S |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 919683-35-5 |
The biological activity of this compound is attributed to its interaction with various biological targets:
Binding to Enzymes and Receptors:
The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, thiazolidinone derivatives are known to interact with enzymes that play roles in inflammation and cancer progression.
Induction of Apoptosis:
Studies have suggested that similar compounds induce apoptosis in cancer cells through the activation of intrinsic pathways. This mechanism involves the modulation of Bcl-2 family proteins and caspase activation.
Antimicrobial Activity:
Thiazolidinones exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. This makes them potential candidates for treating drug-resistant infections.
Biological Activity Data
Recent studies have documented the biological activities of thiazolidinone derivatives similar to this compound. The following table summarizes key findings:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines production |
Case Studies
Several case studies have investigated the efficacy of thiazolidinone derivatives:
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited significant inhibition zones compared to control groups. -
Cancer Cell Studies:
In vitro studies on breast cancer cell lines demonstrated that thiazolidinone derivatives led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that these compounds activated caspase pathways leading to programmed cell death. -
Inflammation Models:
Animal models treated with thiazolidinone derivatives showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Optimal Conditions | Yield Range | References |
|---|---|---|---|
| Amide coupling | DMF, 70°C, triethylamine | 60–75% | |
| Thiazolidinone ring | THF, reflux, 12–24h | 45–60% | |
| Final purification | Ethyl acetate/hexane (3:7) | >95% purity |
Advanced: How can SHELXL and ORTEP-3 be utilized to resolve structural ambiguities in crystallographic data for this compound?
Answer:
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints to manage disorder in the thiazolidinone ring. Hydrogen atoms are placed geometrically and refined using a riding model .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify high displacement parameters (e.g., in the 4-methyl-1,1,3-trioxo group), indicating potential rotational disorder. Adjust occupancy factors for overlapping electron density regions .
- Validation tools : Employ PLATON to check for missed symmetry and CIF validation to ensure compliance with IUCr standards .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of the compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). The thiazolidinone carbonyl appears at δ 170–175 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 409.1) and fragment ions corresponding to the benzamide and thiazolidinone moieties .
- IR Spectroscopy : Detect characteristic bands for C=O (1680–1720 cm⁻¹) and sulfone groups (1150–1300 cm⁻¹) .
Advanced: How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
Answer:
- Comparative analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs against target proteins (e.g., COX-2 or kinases). Differences in substituents (e.g., 2-ethyl vs. 3-chloro groups) may explain variability .
- In vitro validation : Standardize assay conditions (e.g., cell line, IC₅₀ protocols) to minimize experimental variability. Cross-reference with PubChem BioAssay data for consistency .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of activity differences across studies .
Basic: What solvent systems are effective for recrystallizing the compound to achieve high purity?
Answer:
- Ethanol/water mixtures : Gradual cooling from 60°C yields needle-like crystals with >99% purity .
- Dichloromethane/hexane : Suitable for rapid crystallization, though may require subsequent washing to remove residual solvents .
- Acetonitrile : Ideal for thermally stable batches, producing prismatic crystals optimal for XRD .
Advanced: What methodologies are recommended for analyzing electronic effects of the 4-methyl-1,1,3-trioxo group on reaction kinetics?
Answer:
- DFT calculations : Use Gaussian 16 to model electron-withdrawing effects of the sulfone group on the benzamide’s reactivity. Compare HOMO/LUMO levels with non-sulfonated analogs .
- Kinetic studies : Monitor reaction rates (e.g., Suzuki coupling) via HPLC under varying conditions. The sulfone group may reduce electron density at the meta-position, slowing electrophilic substitution .
Basic: How can researchers confirm the absence of polymorphic forms in the crystallized compound?
Answer:
- PXRD : Compare experimental diffraction patterns with simulated data from Mercury software. Polymorphs exhibit distinct peak positions .
- DSC/TGA : Monitor thermal events (melting points, decomposition). Polymorphs show unique endothermic peaks .
Advanced: What computational strategies predict the compound’s bioavailability and metabolic stability?
Answer:
- ADMET prediction : Use Schrödinger’s QikProp to calculate logP (∼3.2), PSA (∼90 Ų), and CYP450 inhibition profiles. High sulfone polarity may enhance aqueous solubility but reduce BBB penetration .
- Metabolite identification : Simulate Phase I/II metabolism via ADMET Predictor, highlighting potential oxidation at the ethyl group or glucuronidation of the benzamide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
